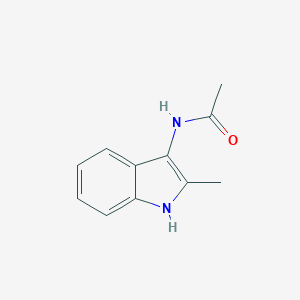

N-(2-methyl-1H-indol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indole nucleus is a significant heterocyclic system that provides the skeleton for many biologically active compounds .

Vorbereitungsmethoden

The synthesis of N-(2-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to multiple receptors with high affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

N-(2-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

N-(1-methyl-1H-indol-3-yl)acetamide: Similar in structure but with a different substitution pattern, leading to variations in biological activity.

N-(2-iodo-5-methoxy-1H-indol-3-yl)acetamide: Contains additional substituents that may enhance or modify its biological properties.

N-(2-(1H-indol-3-yl)ethyl)acetamide: Another indole derivative with a different side chain, affecting its interactions with biological targets.

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique compound for various research applications.

Biologische Aktivität

N-(2-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an indole nucleus, which is known for its ability to interact with various biological targets. The presence of the acetamide group enhances its solubility and potential bioactivity. The compound can be synthesized through various methods, making it accessible for further research and development.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows for high-affinity binding to these targets, leading to various pharmacological effects:

- Antitumor Activity : The compound has demonstrated promising results against different cancer cell lines, particularly colon cancer. Molecular docking studies suggest that it may inhibit key proteins involved in tumor growth .

- Antiviral and Anti-inflammatory Properties : Research indicates potential applications in treating viral infections and inflammation, although the exact pathways are still under investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-methyl-1H-indol-3-yl)acetamide | Similar structure | Varying anticancer activity |

| N-(2-iodo-5-methoxy-1H-indol-3-yl)acetamide | Contains additional substituents | Enhanced bioactivity |

| N-(2-(1H-indol-3-yl)ethyl)acetamide | Different side chain | Altered receptor interactions |

This table illustrates how structural variations can influence the biological activity of indole derivatives.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Anticancer Studies : In vitro assays against HCT116 colon carcinoma cells revealed that the compound exhibits significant antiproliferative activity, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil .

Compound IC50 (μM) Comparison This compound 3.5 ± 0.9 Comparable to 5-FU (5 μM) Cisplatin 2.43 ± 1.1 Standard chemotherapeutic - Mechanistic Insights : Studies have shown that this compound induces apoptosis in cancer cells through cell cycle arrest mechanisms, particularly at the G2/M phase .

- Pharmacokinetic Profiles : In silico ADMET analysis indicates favorable pharmacokinetic properties for this compound, suggesting good absorption and low toxicity profiles, making it a candidate for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(2-methyl-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEDVQCLYAQZOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.